Cas no 287198-05-4 ((4-(4-chlorophenyl)thiazol-2-yl)methanol)

(4-(4-Chlorophenyl)thiazol-2-yl)methanol is a versatile heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group and a hydroxymethyl functional group. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorophenyl moiety enhances lipophilicity, while the hydroxymethyl group offers a handle for further derivatization, such as esterification or etherification. Its well-defined crystalline form ensures consistent purity and stability, facilitating precise applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s balanced polarity and synthetic flexibility make it suitable for scaffold modifications in drug discovery and material science research.
(4-(4-chlorophenyl)thiazol-2-yl)methanol structure
287198-05-4 structure
Product Name:(4-(4-chlorophenyl)thiazol-2-yl)methanol
CAS No:287198-05-4
MF:C10H8ClNOS
MW:225.694620132446
CID:1436065
PubChem ID:2726647
Update Time:2025-06-09

(4-(4-chlorophenyl)thiazol-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolemethanol, 4-(4-chlorophenyl)-
    • [4-(4-chloro-phenyl)-thiazol-2-yl]-methanol
    • SCHEMBL201471
    • (4-(4-Chlorophenyl)thiazol-2-yl)methanol
    • AKOS012220663
    • [4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanol
    • 287198-05-4
    • UICGABWUJKMBEN-UHFFFAOYSA-N
    • (4-(4-chlorophenyl)thiazol-2-yl)methanol
    • Inchi: 1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2
    • InChI Key: UICGABWUJKMBEN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=CSC(CO)=N1

Computed Properties

  • Exact Mass: 225.00164
  • Monoisotopic Mass: 225.0015127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 61.4Ų

Experimental Properties

  • PSA: 33.12

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